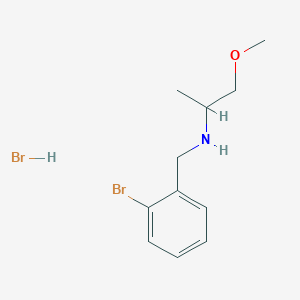![molecular formula C17H22BrNO B6351918 N-[(4-Methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide; 95% CAS No. 1983847-85-3](/img/structure/B6351918.png)
N-[(4-Methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(4-Methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide” is a chemical compound with the CAS Number: 1983847-85-3 . It has a molecular weight of 336.27 .
Molecular Structure Analysis
The InChI code for the compound is1S/C17H21NO.BrH/c1-19-17-11-10-13 (12-18-14-6-2-3-7-14)15-8-4-5-9-16 (15)17;/h4-5,8-11,14,18H,2-3,6-7,12H2,1H3;1H . This indicates the molecular structure of the compound, which includes a cyclopentanamine ring attached to a methoxy-naphthylmethyl group. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the searched resources.Wissenschaftliche Forschungsanwendungen
Chemistry and Pharmacology of Naphthoquinones
Naphthoquinones are phenolic compounds derived from naphthalene, possessing a variety of pharmacological activities including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral properties. Their hemi-synthesis and diverse biological activities make them a point of interest in scientific research for potential therapeutic applications. The review by Mbaveng & Kuete (2014) provides insight into the chemical and pharmacological data of naphthoquinones, suggesting a starting point for future research and valorization efforts Mbaveng & Kuete, 2014.
Behavioral Pharmacology of Selective Antagonists
The behavioral pharmacology of AR-A000002, a selective 5-hydroxytryptamine (HT)1B antagonist, was reviewed to assess its anxiolytic and antidepressant potential. This study provides valuable information on the utility of 5-HT1B antagonists in treating anxiety and affective disorders, which could be relevant for further investigations into related compounds such as N-[(4-Methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide Hudzik et al., 2003.
Potential Anti-Cancer Effects of Naphthoquinone Derivatives
Naphthoquinones and their derivatives, particularly those containing nitrogen, have shown promising potential for treating various diseases due to their broad spectrum of pharmacological effects. This structured review by López et al. (2014) discusses the chemistry, synthesis, and pharmacological properties of lawsone and its amine derivatives, highlighting their potential in treating diseases and as pesticides López et al., 2014.
Novel Psychoactive Substances and Their Effects
The recreational tryptamine 5-MeO-DALT is discussed in a review by Corkery et al. (2012), focusing on its pharmacological, physiological, psychopharmacological, and toxicological characteristics. This review highlights the need for more scientific documentation to establish an evidence base for such substances, which could be pertinent for understanding related compounds Corkery et al., 2012.
Naphthoquinones in Medicinal Chemistry
Gong et al. (2016) present a systematic review on the current research and development of heterocyclic naphthalimides in medicinal chemistry, discussing their use as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents. This review underscores the potential of naphthalimide-based derivatives for expanding medicinal applications, which could include research into N-[(4-Methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide Gong et al., 2016.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(4-methoxynaphthalen-1-yl)methyl]cyclopentanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.BrH/c1-19-17-11-10-13(12-18-14-6-2-3-7-14)15-8-4-5-9-16(15)17;/h4-5,8-11,14,18H,2-3,6-7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODFQDUIIYUYTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC3CCCC3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

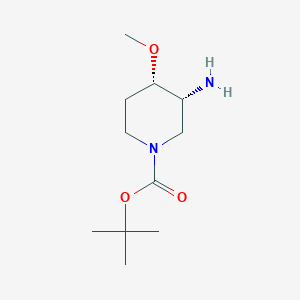
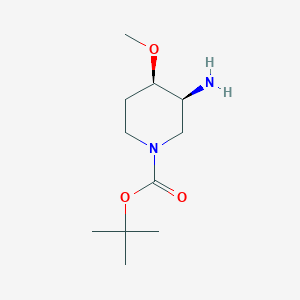
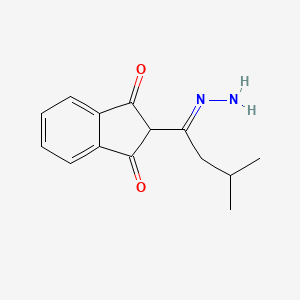



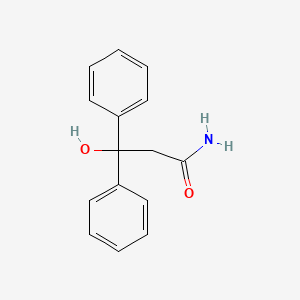
amine hydrobromide; 95%](/img/structure/B6351889.png)

![3-(tert-Butyl)-2-(2-thienylcarbonyl)indeno[3,2-c]pyrazol-4-one](/img/structure/B6351892.png)
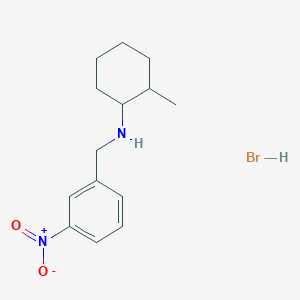
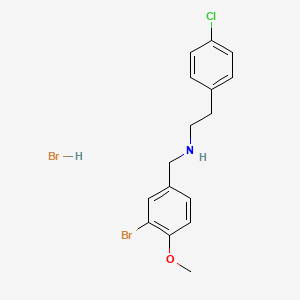
![N-[(4-Methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide; 95%](/img/structure/B6351914.png)
